Cas no 118995-18-9 ((2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one)

(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one structure
118995-18-9 structure
Product Name:(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one
CAS No:118995-18-9
MF:C19H19NO3
MW:309.359065294266
CID:132041
PubChem ID:25417468
Update Time:2025-04-19

(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one Chemical and Physical Properties

Names and Identifiers

    • (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one
    • (2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
    • (2S,4R)-3-BENZOYL-4-ETHYL-4-METHYL-2-PHENYL-OXAZOLIDIN-5-ONE
    • 5-Oxazolidinone,3-benzoyl-4-ethyl-4-methyl-2-phenyl-, (2S-trans)- (9CI)
    • 5-Oxazolidinone, 3-benzoyl-4-ethyl-4-methyl-2-phenyl-, (2S-trans)- (9CI)
    • A13788
    • 118995-18-9
    • DTXSID20649612
    • Inchi: 1S/C19H19NO3/c1-3-19(2)18(22)23-17(15-12-8-5-9-13-15)20(19)16(21)14-10-6-4-7-11-14/h4-13,17H,3H2,1-2H3/t17-,19+/m0/s1
    • InChI Key: DYWWDZQRZYAPHQ-PKOBYXMFSA-N
    • SMILES: O1C([C@@](C)(CC)N(C(C2C=CC=CC=2)=O)[C@@H]1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 309.13600
  • Monoisotopic Mass: 309.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6A^2
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.169
  • Boiling Point: 508.3°C at 760 mmHg
  • Flash Point: 261.2°C
  • Refractive Index: 1.573
  • PSA: 46.61000
  • LogP: 3.49100

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